molecular formula C12H13BrO4 B12525681 Acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1) CAS No. 811867-63-7

Acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1)

Cat. No.: B12525681
CAS No.: 811867-63-7
M. Wt: 301.13 g/mol
InChI Key: GPJJPMKNCGUNTI-UHFFFAOYSA-N
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Description

Acetic acid–(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1) is a chemical compound that belongs to the class of benzopyran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1) involves the reaction of 8-bromo-2H-1-benzopyran-2-ylmethanol with acetic acid. The reaction typically occurs under acidic conditions, often using acetic anhydride as a reagent to facilitate the esterification process . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid–(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid–(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1) has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid–(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid–(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1) is unique due to its specific chemical structure, which combines the benzopyran ring with a bromine atom and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

CAS No.

811867-63-7

Molecular Formula

C12H13BrO4

Molecular Weight

301.13 g/mol

IUPAC Name

acetic acid;(8-bromo-2H-chromen-2-yl)methanol

InChI

InChI=1S/C10H9BrO2.C2H4O2/c11-9-3-1-2-7-4-5-8(6-12)13-10(7)9;1-2(3)4/h1-5,8,12H,6H2;1H3,(H,3,4)

InChI Key

GPJJPMKNCGUNTI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC2=C(C(=C1)Br)OC(C=C2)CO

Origin of Product

United States

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